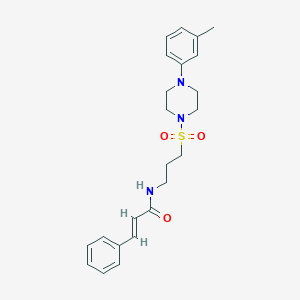![molecular formula C18H19N3O4S B2399125 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 1903544-62-6](/img/structure/B2399125.png)
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a fascinating compound with a unique molecular structure. This compound belongs to the class of organic compounds known as sulfonyl benzonitriles, which are characterized by the presence of a sulfonyl group (SO₂) attached to a benzonitrile moiety. The presence of the 8-azabicyclo[3.2.1]octane ring system adds to its structural complexity, making it an intriguing subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile can be achieved through a multi-step process involving the following key steps:
- Preparation of 8-Azabicyclo[3.2.1]octane::
Starting with the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which involves the cyclization of suitable precursors under controlled conditions.
- Formation of the 2,5-Dioxopyrrolidine Moiety::
- Attachment of the Sulfonyl Group::
The sulfonyl group is incorporated via a sulfonation reaction using sulfonyl chlorides under basic conditions.
- Final Coupling with Benzonitrile::
The final step involves the coupling of the intermediate with benzonitrile, typically using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods:: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This typically involves the use of automated flow reactors to ensure precise control of reaction conditions, such as temperature, pressure, and reaction time. The use of high-throughput screening techniques also aids in identifying the most efficient catalysts and reagents for each step.
Chemical Reactions Analysis
Types of Reactions:: 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
- Oxidation::
Oxidative transformations can be performed using strong oxidizing agents, leading to the formation of sulfone derivatives.
- Reduction::
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to sulfinyl or sulfide derivatives.
- Substitution::
- Oxidation::
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic media, controlled temperatures.
- Reduction::
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperatures.
- Substitution::
Reagents: Halogenating agents, nucleophiles.
Conditions: Organic solvents, room temperature to mild heating.
- Oxidation::
Sulfone derivatives.
- Reduction::
Sulfinyl or sulfide derivatives.
- Substitution::
Various substituted benzonitrile derivatives.
Scientific Research Applications
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile finds applications across multiple scientific domains:
- Chemistry::
Used as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
- Biology::
Studied for its potential as a bioactive compound, exhibiting activities such as enzyme inhibition or receptor modulation.
- Medicine::
Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
- Industry::
Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural attributes.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects:: The mechanism of action of 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is complex and involves multiple molecular targets and pathways. The compound can interact with biological macromolecules, such as proteins and nucleic acids, through various binding interactions.
Molecular Targets and Pathways::- Proteins::
Enzyme inhibition, affecting metabolic pathways and cellular processes.
- Receptors::
Modulation of receptor activity, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds:: In comparison to other sulfonyl benzonitriles and related compounds, 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile stands out due to its unique structural features and diverse reactivity. The presence of the 8-azabicyclo[3.2.1]octane ring system imparts specific stereochemical properties, enhancing its potential for selective biological activity.
List of Similar Compounds::2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide.
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzylamine.
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoic acid.
That’s a comprehensive dive into this compound! It’s wild how detailed chemistry can get. Anything catch your eye?
Properties
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-11-12-3-1-2-4-16(12)26(24,25)21-13-5-6-14(21)10-15(9-13)20-17(22)7-8-18(20)23/h1-4,13-15H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJBIKEFODCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)




![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/new.no-structure.jpg)


![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)


